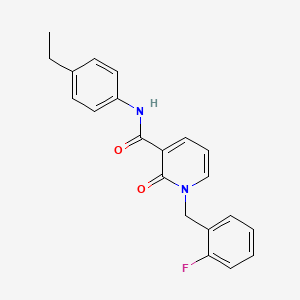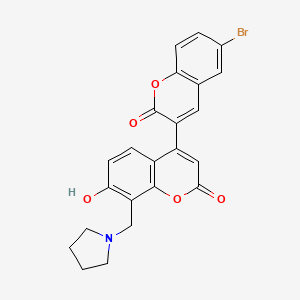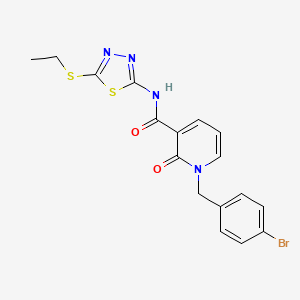![molecular formula C20H25N5O B11254188 N-{2-[1-(2-ethyl-6-methylphenyl)-1H-tetrazol-5-yl]propan-2-yl}-2-methoxyaniline](/img/structure/B11254188.png)
N-{2-[1-(2-ethyl-6-methylphenyl)-1H-tetrazol-5-yl]propan-2-yl}-2-methoxyaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[1-(2-エチル-6-メチルフェニル)-1H-テトラゾール-5-イル]プロパン-2-イル}-2-メトキシアニリンは、テトラゾール環、アニリン部分、およびさまざまな置換基を特徴とする複雑な有機化合物です。
準備方法
合成経路と反応条件
N-{2-[1-(2-エチル-6-メチルフェニル)-1H-テトラゾール-5-イル]プロパン-2-イル}-2-メトキシアニリンの合成は、通常、市販の前駆体から開始される複数の段階を伴います。一般的な経路の1つは、アジドとニトリルの間の環状付加反応によるテトラゾール環の形成を伴います。次に、アニリン誘導体は置換反応によって導入され、その後、制御された条件下でメトキシ基が添加されます。
工業生産方法
この化合物の工業生産には、収率と純度を最大限に高めるための最適化された反応条件が含まれる場合があります。これには、環状付加段階のための高圧反応器の使用と、最終生成物を単離するためのクロマトグラフィーなどの高度な精製技術が含まれます。
化学反応の分析
反応の種類
N-{2-[1-(2-エチル-6-メチルフェニル)-1H-テトラゾール-5-イル]プロパン-2-イル}-2-メトキシアニリンは、以下を含むさまざまな化学反応を受ける可能性があります。
酸化: この化合物は、過マンガン酸カリウムまたは三酸化クロムなどの試薬を使用して酸化することができます。
還元: 還元反応は、パラジウム触媒の存在下で水素ガスを使用して行うことができます。
置換: ハロゲン化反応は、ハロゲン原子を分子に導入することができ、一方、求核置換は既存の官能基を置き換えることができます。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: 活性炭上のパラジウムを用いた水素ガス。
置換: 触媒の存在下での臭素または塩素を用いたハロゲン化。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はキノンを生成する可能性がありますが、還元はアミンを生成する可能性があります。
科学研究への応用
N-{2-[1-(2-エチル-6-メチルフェニル)-1H-テトラゾール-5-イル]プロパン-2-イル}-2-メトキシアニリンは、科学研究にいくつかの応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌または抗がん特性を持つ生物活性化合物としての可能性について調査されています。
医学: 特に、新しい医薬品を設計するための足場としての、創薬における潜在的な用途について探求されています。
産業: ポリマーやコーティングなどの高度な材料の開発に利用されています。
科学的研究の応用
N-{2-[1-(2-ETHYL-6-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}-2-METHOXYANILINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用機序
N-{2-[1-(2-エチル-6-メチルフェニル)-1H-テトラゾール-5-イル]プロパン-2-イル}-2-メトキシアニリンの作用機序は、特定の分子標的との相互作用を含みます。テトラゾール環は、酵素または受容体に結合し、それらの活性を調節することができます。この相互作用は、酵素活性の阻害またはシグナル伝達経路の変更などのさまざまな生物学的効果につながる可能性があります。
類似の化合物との比較
類似の化合物
N-(2-エチル-6-メチルフェニル)-2-メトキシアニリン: テトラゾール環がなく、化学的性質が異なります。
N-(2-エチル-6-メチルフェニル)-1H-テトラゾール-5-アミン: 類似の構造ですが、メトキシ基がありません。
独自性
N-{2-[1-(2-エチル-6-メチルフェニル)-1H-テトラゾール-5-イル]プロパン-2-イル}-2-メトキシアニリンは、テトラゾール環とメトキシ基の両方が存在するため、独特です。これにより、異なる化学的および生物学的特性が与えられます。この組み合わせにより、さまざまな分野で汎用性の高いアプリケーションが可能になり、研究開発にとって貴重な化合物となります。
類似化合物との比較
N-{2-[1-(2-ETHYL-6-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}-2-METHOXYANILINE can be compared with other similar compounds, such as:
Tetrazole derivatives: Compounds with similar tetrazole rings but different substituents.
Aniline derivatives: Compounds with similar aniline moieties but different functional groups.
Phenyl derivatives: Compounds with similar phenyl groups but different attached functional groups.
The uniqueness of N-{2-[1-(2-ETHYL-6-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}-2-METHOXYANILINE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
特性
分子式 |
C20H25N5O |
|---|---|
分子量 |
351.4 g/mol |
IUPAC名 |
N-[2-[1-(2-ethyl-6-methylphenyl)tetrazol-5-yl]propan-2-yl]-2-methoxyaniline |
InChI |
InChI=1S/C20H25N5O/c1-6-15-11-9-10-14(2)18(15)25-19(22-23-24-25)20(3,4)21-16-12-7-8-13-17(16)26-5/h7-13,21H,6H2,1-5H3 |
InChIキー |
QWJHVSRAZHWBDG-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=CC(=C1N2C(=NN=N2)C(C)(C)NC3=CC=CC=C3OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-phenylpropanamide](/img/structure/B11254105.png)


![4-(dimethylsulfamoyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B11254125.png)
![4-[1-(1-phenyl-1H-tetrazol-5-yl)cyclopentyl]morpholine](/img/structure/B11254133.png)

![N-(4-ethylphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B11254157.png)
![3-Benzyl-N-(2-methoxyethyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B11254159.png)

![2-((2-cyclopentyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-propylacetamide](/img/structure/B11254167.png)
![N-(4-fluorophenyl)-3-[3-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B11254171.png)
![2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(piperidin-1-yl)ethanone](/img/structure/B11254178.png)
![(Z)-N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B11254186.png)
![N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-phenylbutanamide](/img/structure/B11254187.png)
